4-(1H-perimidin-2-yl)phenol
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Overview
Description
4-(1H-perimidin-2-yl)phenol is a heterocyclic compound with a molecular formula C13H10N2O. It belongs to the class of perimidines, which are known for their versatile applications in various fields such as life sciences, medical sciences, and industrial chemistry. The compound features a phenol group attached to a perimidine ring, making it a unique structure with potential for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-perimidin-2-yl)phenol typically involves the cyclocondensation reaction of 1,8-diaminonaphthalene with a carbonyl compound. One common method is the reaction of 1,8-diaminonaphthalene with salicylaldehyde under acidic conditions to form the desired product . The reaction is usually carried out in ethanol with a few drops of concentrated hydrochloric acid, and the mixture is heated to reflux for several hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and using continuous flow reactors to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(1H-perimidin-2-yl)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The perimidine ring can be reduced under specific conditions.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced perimidine derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
4-(1H-perimidin-2-yl)phenol has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug discovery and development, particularly for its interactions with biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(1H-perimidin-2-yl)phenol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially inhibiting their activity . The perimidine ring can also interact with nucleic acids and other biomolecules, affecting cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
2-(2,3-dihydro-1H-perimidin-2-yl)-6-methoxyphenol: Similar structure with a methoxy group instead of a hydroxyl group.
4-(2,3-dihydro-1H-perimidin-2-yl)benzoic acid: Contains a carboxylic acid group instead of a hydroxyl group.
Uniqueness
4-(1H-perimidin-2-yl)phenol is unique due to its specific combination of a phenol group and a perimidine ring. This structure allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-(1H-perimidin-2-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O/c20-13-9-7-12(8-10-13)17-18-14-5-1-3-11-4-2-6-15(19-17)16(11)14/h1-10,20H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSOGNFUNZQJYGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)NC(=NC3=CC=C2)C4=CC=C(C=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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